Phenazopyridine hydrochloride is an azo dye recognized for its specific local analgesic effect on the urinary tract mucosa. As the hydrochloride salt form of phenazopyridine, it is the established United States Pharmacopeia (USP) grade, ensuring high purity for pharmaceutical and analytical applications. This salt form dictates key physicochemical properties, such as aqueous solubility and solid-state stability, which are critical for predictable performance in formulation, quality control, and research settings.
Substituting Phenazopyridine hydrochloride with its free base or other analogs is a critical error in procurement for most applications. The hydrochloride salt form is not a trivial modification; it fundamentally dictates aqueous solubility, dissolution rate, and handling characteristics essential for its use. The free base is poorly water-soluble, making it unsuitable for aqueous assays, stock solution preparation, or formulations requiring predictable dissolution. The hydrochloride's crystallinity and established purity as the USP reference standard make it the only viable choice for applications demanding high reproducibility and compliance, such as analytical method development and quality control.
Phenazopyridine hydrochloride demonstrates an aqueous solubility of 8.5 mg/mL, a critical property for preparing usable solutions. In stark contrast, the parent free base form is characterized by poor aqueous solubility, measured at only 0.02 mg/mL.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 8.5 mg/mL |
| Comparator Or Baseline | Phenazopyridine (free base): 0.02 mg/mL |
| Quantified Difference | 425-fold higher solubility than the free base |
| Conditions | Aqueous solution, standard temperature. |
This dramatic solubility difference enables reliable preparation of aqueous stock solutions and facilitates development in aqueous media, which is impractical with the virtually insoluble free base.
In standardized dissolution tests for pharmaceutical tablets, formulations with Phenazopyridine hydrochloride are required to release not less than 75% (Q) of the labeled amount within 45 minutes into a water medium. Studies comparing the salt and free base show their dissolution rate profiles differ greatly, with the salt form's rate being highly dependent on the properties of the medium, while the free base dissolution is solubility-limited.
| Evidence Dimension | Dissolution Rate (USP Standard) |
| Target Compound Data | ≥75% dissolved in 45 minutes |
| Comparator Or Baseline | Phenazopyridine free base (qualitatively much slower and limited by poor solubility) |
| Quantified Difference | Meets USP dissolution criteria for bioavailability, unlike the poorly soluble free base. |
| Conditions | USP Apparatus 2, 50 rpm, 900 mL water. |
Procuring the hydrochloride salt is mandatory for developing oral solid dosage forms that meet pharmacopeial standards for drug release and ensure predictable bioavailability.
The United States Pharmacopeia (USP) explicitly designates the hydrochloride salt as the official reference standard for phenazopyridine. The USP monograph requires the material to be not less than 99.0 percent and not more than 101.0 percent pure on a dried basis. This high, certified purity level is essential for its use in specified quality tests and assays, such as those for Phenazopyridine Hydrochloride Tablets.
| Evidence Dimension | Purity Specification |
| Target Compound Data | 99.0% - 101.0% (USP Reference Standard) |
| Comparator Or Baseline | Non-pharmacopeial grades or other forms without a certified purity standard. |
| Quantified Difference | Adherence to a globally recognized, stringent purity monograph. |
| Conditions | As defined by the United States Pharmacopeia monograph. |
For any analytical, QC, or regulated research application, sourcing the official USP-grade hydrochloride salt is non-negotiable to ensure assay accuracy, inter-laboratory reproducibility, and regulatory compliance.
The defined crystallinity, favorable dissolution profile, and enhanced stability make the hydrochloride salt the required form for manufacturing oral solid dosage forms. Its properties ensure consistent processing and predictable bioavailability.
As the official USP reference standard, this compound is the only choice for developing and validating analytical methods (e.g., HPLC) for the quantification of phenazopyridine in drug products and for performing release testing.
The significantly higher aqueous solubility of the hydrochloride salt compared to the free base is critical for preparing accurate, non-precipitating dosing solutions for use in aqueous biological buffers for pharmacology, toxicology, and other cell-based screening models.
Irritant;Health Hazard